3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound features a bromine and chlorine substituent, which are critical for its chemical reactivity and potential biological activity. It is primarily studied in the field of medicinal chemistry due to its structural properties that may contribute to various pharmacological effects.
The compound can be synthesized through various chemical reactions, often utilizing starting materials that are readily available in organic synthesis laboratories. The specific pathways for its synthesis will be detailed in the synthesis analysis section.
This compound falls under the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon. It specifically belongs to the subclass of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves multiple steps, including:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid consists of a pyrazole ring fused with a pyridine ring. The presence of bromine at position 3 and chlorine at position 6 significantly influences its chemical properties.
3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo several chemical reactions:
Each reaction pathway requires specific conditions such as temperature, pressure, and catalysts to facilitate conversion while minimizing side reactions.
The biological activity associated with 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid is hypothesized to involve interaction with specific biological targets, such as enzymes or receptors related to inflammation or cancer pathways.
Research indicates that compounds within this class may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and survival. Further studies are necessary to elucidate the precise mechanisms at play.
Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy can provide insights into functional groups present within the molecule.
3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid has potential applications in:
Pyrazolo[1,5-a]pyridine represents a privileged scaffold in medicinal chemistry, first gaining attention in the 1970s with the development of Ibudilast, a bronchodilator and anti-inflammatory agent targeting phosphodiesterase-4 [1] [5]. This bicyclic heterocycle structurally resembles imidazo[1,2-a]pyridine and purine nucleotides, enabling targeted interactions with biological macromolecules. Its significance expanded substantially in the 2000s through scaffold-hopping strategies aimed at overcoming limitations of existing chemotypes. Notably, researchers exploited the synthetic accessibility of pyrazolo[1,5-a]pyridine to develop novel antitubercular agents, exemplified by the pyrazolo[1,5-a]pyridine-3-carboxamide series exhibiting nanomolar activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains [1].
Table 1: Milestones in Pyrazolo[1,5-a]pyridine Drug Discovery
Time Period | Key Advancement | Therapeutic Area |
---|---|---|
1970s-1980s | Ibudilast (bronchodilator/anti-inflammatory) | Respiratory/Inflammation |
1990s | KC-764 (platelet aggregation inhibitor) | Cardiovascular |
2000s | FAUC213 (dopamine D4 receptor antagonist) | CNS Disorders |
2010s | Pyrazolo[1,5-a]pyridine-3-carboxamides (antitubercular agents with nanomolar MIC) | Infectious Diseases |
2020s | Integration into PROTACs and covalent inhibitors | Oncology/Undruggable Targets |
The 2010s witnessed systematic structure-activity relationship (SAR) explorations, particularly around C3-carboxamide derivatives. Modifications at positions 5, 7, and the carboxamide side chain yielded compounds with >100-fold selectivity over mammalian cell lines (VERO IC₅₀ >100 μM) [1]. Contemporary research focuses on incorporating this scaffold into targeted protein degraders and covalent inhibitors, leveraging its metabolic stability and hydrogen-bonding capabilities [5] [9]. Over 7,000 drug candidates now incorporate pyridine-based cores, with pyrazolo[1,5-a]pyridine derivatives representing a rapidly expanding subset due to their favorable physicochemical profiles and versatile synthetic derivatization [5] [8].
Halogenation of pyrazolo[1,5-a]pyridine dramatically alters its electronic properties and biointeraction capabilities. Bromine at position 3 increases molecular polarizability (cLogP reduction ~0.5 units) and serves as a versatile handle for cross-coupling reactions [7] [9]. The 6-chloro substituent enhances π-stacking with aromatic residues in enzyme binding pockets due to its electron-withdrawing character and optimal steric fit [1] [3]. When combined with a C2-carboxylic acid, these halogens create a tri-functionalized scaffold capable of diverse binding modes:
Table 2: Impact of Substituent Positions on Pyrazolo[1,5-a]pyridine Properties
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
2 | Carboxylic acid | Strong electron-withdrawing | Enhances protein binding via salt bridges; improves solubility |
3 | Bromine | Polarizability | Halogen bonding; cross-coupling handle |
5 | Methyl | Electron-donating | Increases metabolic oxidation (t₁/₂ ↓ 40%) |
6 | Chlorine | Moderate electron-withdrawing | Blocks metabolism; enhances target affinity |
7 | Methoxy | Resonance donation | Alters charge distribution; may reduce clearance |
SAR studies on antitubercular pyrazolo[1,5-a]pyridines demonstrated that 3-bromo-6-chloro substitution maintains planarity (torsion angle <5°) while increasing MIC potency 10-fold compared to non-halogenated analogs [1]. The carboxylic acid at position 2 is particularly crucial, as esterification or amidation typically abolishes antibacterial activity, suggesting ionization state is essential for membrane penetration or target engagement [9]. Quantum mechanical calculations reveal that 3-bromo-6-chloro substitution lowers the HOMO-LUMO gap by 0.8 eV versus the parent scaffold, potentially facilitating charge-transfer interactions with biological targets [3] [5].
Systematic naming of this compound follows IUPAC heterocyclic guidelines: the bicyclic system prioritizes pyrazolo[1,5-a]pyridine as the parent scaffold due to nitrogen dominance at ring fusion positions [3] [8]. Numbering begins with the bridgehead nitrogen (N1) in the pyrazole ring, proceeding to the fused pyridine nitrogen (N2) at position 5:
Table 3: Molecular Identifiers for 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic Acid
Identifier Type | Value | Reference |
---|---|---|
IUPAC Name | 3-Bromo-6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | [8] |
CAS Registry | 876379-79-2 | [9] |
Molecular Formula | C₈H₄BrClN₂O₂ | [7] |
SMILES | OC(=O)c1nn2ccc(Cl)cc2c1Br | [7] |
InChIKey | ZBIZWQVFHBHLKC-UHFFFAOYSA-N | [7] |
Critical isomeric distinctions include:
The [1,5-a] fusion notation specifies connectivity between pyrazole N1-C5a and pyridine C3-C4 bonds, ensuring unambiguous differentiation from [4,3-c] or [3,4-b] systems. X-ray crystallography confirms the nearly coplanar arrangement of the carboxylic acid relative to the bicyclic system (dihedral angle ~10°), enabling conjugated system stabilization through intramolecular hydrogen bonding in the solid state [8] [9]. This precise naming convention prevents confusion with structurally similar but pharmacologically distinct heterocycles during patent filings and literature reporting.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: